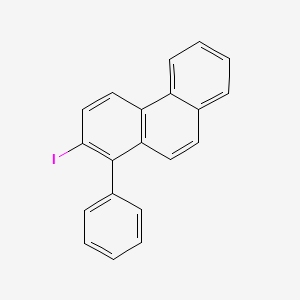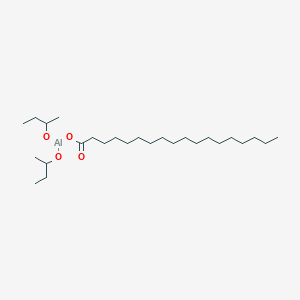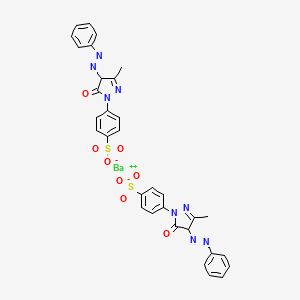![molecular formula C18H23N3O B15342595 4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline CAS No. 3010-63-7](/img/structure/B15342595.png)
4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and has applications in both scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline typically involves the diazotization of 4-ethoxyaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for temperature and pH control is common in industrial production to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction typically yields the corresponding aniline derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: The compound is used in staining techniques to highlight specific structures in biological samples.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, particularly in the field of cancer treatment.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline involves its interaction with molecular targets through the azo group (N=N). The compound can undergo reduction to form amines, which can then interact with various biological molecules. The specific pathways and targets depend on the context of its use, such as in staining or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)azo]-N,N-diethylaniline
- 4-[(4-ethoxyphenyl)azo]-N,N-dimethylaniline
- 4-[(4-ethoxyphenyl)azo]-N,N-diethylbenzeneamine
Uniqueness
4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline is unique due to its specific ethoxy and diethylaniline substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the textile industry for dyeing fabrics with specific colorfastness and brightness requirements.
Properties
CAS No. |
3010-63-7 |
|---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C18H23N3O/c1-4-21(5-2)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)22-6-3/h7-14H,4-6H2,1-3H3 |
InChI Key |
AYKNBEUSHQHYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
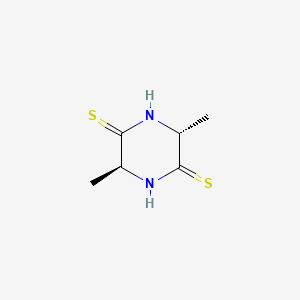
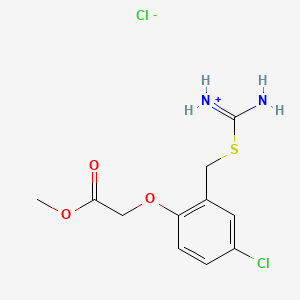
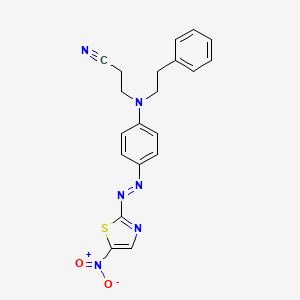

![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)

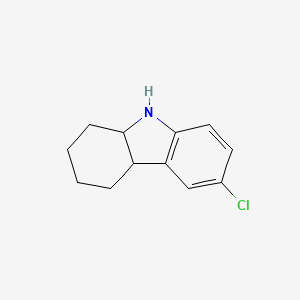
![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)
